Mal-PEG2-t-butyl ester
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Overview
Description
Mal-PEG2-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Mal-PEG2-t-butyl ester involves the reaction of maleimide with polyethylene glycol and t-butyl ester. The process typically includes the following steps:
Activation of Maleimide: Maleimide is activated using a suitable reagent.
Polyethylene Glycol Conjugation: The activated maleimide is reacted with polyethylene glycol under controlled conditions.
t-Butyl Ester Protection: The carboxyl group is protected using t-butyl ester under acidic conditions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to ensure uniform mixing and reaction.
Purification: The product is purified using techniques such as chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity.
Types of Reactions:
Substitution Reactions: The maleimide group undergoes substitution reactions with thiol groups to form stable covalent bonds.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Thiol Reagents: Common thiol reagents include cysteine and glutathione.
Acidic Conditions: Deprotection of the t-butyl ester group is typically carried out using trifluoroacetic acid or hydrochloric acid
Major Products:
Thiol-Maleimide Conjugates: Formed through the reaction of the maleimide group with thiol groups.
Free Carboxyl Group: Obtained after deprotection of the t-butyl ester group
Scientific Research Applications
Mal-PEG2-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various biological studies.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the formulation of advanced materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of Mal-PEG2-t-butyl ester involves the following steps:
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on biomolecules to form stable covalent bonds.
Deprotection: The t-butyl ester group is deprotected under acidic conditions to expose the carboxyl group.
Conjugation: The exposed carboxyl group can further react with other functional groups, enabling the formation of complex conjugates
Comparison with Similar Compounds
Mal-PEG2-NHS ester: Contains a maleimide group and an N-hydroxysuccinimide ester group.
Mal-PEG2-amine: Contains a maleimide group and an amine group.
Mal-PEG2-carboxylic acid: Contains a maleimide group and a carboxylic acid group
Uniqueness: Mal-PEG2-t-butyl ester is unique due to its combination of a maleimide group and a t-butyl ester group, which provides both stability and reactivity. The hydrophilic polyethylene glycol spacer enhances solubility, making it suitable for various applications in aqueous media .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6/c1-15(2,3)22-14(19)6-8-20-10-11-21-9-7-16-12(17)4-5-13(16)18/h4-5H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBPQDTQUEMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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